N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide is a chemical compound with the molecular formula and a molecular weight of 231.25 g/mol. It is classified as an oxadiazole derivative, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is recognized for its unique structure, which includes an oxadiazole ring and a benzamide moiety.
The compound is identified by the CAS number 880785-34-2 and is categorized under oxadiazole derivatives. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. They are often utilized in pharmaceuticals due to their biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can be approached through various methods. One common synthetic route involves the reaction of 4-ethyl-1,2,5-oxadiazol-3-carboxylic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while ensuring that the oxadiazole structure remains intact.
Technical Details:
The molecular structure of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can be represented using various notations:
In terms of its three-dimensional conformation, the compound features a planar aromatic system due to the benzamide group, which may influence its interaction with biological targets.
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can participate in several chemical reactions typical of amide and oxadiazole functionalities:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of both an oxadiazole and a benzamide group suggests potential activity against various biological pathways.
Data on Biological Activity:
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting that N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide could also possess these activities .
Key physical and chemical properties of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide include:
Property | Value |
---|---|
Molecular Weight | 231.25 g/mol |
Melting Point | Not specified |
LogP (Partition Coefficient) | 2.740 |
Water Solubility (LogSw) | -2.99 |
Polar Surface Area | 60.853 Ų |
pKa | 7.42 |
These properties suggest moderate lipophilicity and limited water solubility, which could influence its bioavailability and pharmacokinetic profile .
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide has potential applications in scientific research and drug discovery:
The compound N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide emerged from the Medicines for Malaria Venture Malaria Box Project, a global open-access initiative established to catalyze antimalarial drug discovery. This project curated 400 chemically diverse compounds with confirmed activity against Plasmodium falciparum and made them available to researchers worldwide [1] [2] [9]. The lead structure—a 4-substituted 3-amino-1,2,5-oxadiazole (furazan)—was identified through whole-cell phenotypic screening. It demonstrated potent antiplasmodial activity and favorable selectivity indices, prompting its selection for further derivatization [1]. The Malaria Box’s design prioritized drug-like properties, ensuring compounds adhered to Lipinski’s Rule of Five and exhibited structural novelty to circumvent existing resistance mechanisms [9].
Phenotypic screening against blood-stage Plasmodium falciparum employed standardized growth inhibition assays with SYBR Green fluorescence-based readouts. Parasite cultures (chloroquine-sensitive strain NF54 and multidrug-resistant strain K1) were incubated with compounds at concentrations up to 10 μM for 72 hours. Inhibition efficacy was quantified via half-maximal effective concentration (EC₅₀) values derived from dose-response curves [1] [9]. Key methodological steps included:
Table 1: Key Screening Parameters for Malaria Box Compounds
Parameter | Method/Strain | Endpoint |
---|---|---|
Primary Screening | SYBR Green assay (3D7 strain) | ≥80% growth inhibition at 10 μM |
EC₅₀ Determination | Dose-response (NF54, K1 strains) | Half-maximal effective concentration |
Cytotoxicity | L-6 cell assay | Selectivity Index (SI) |
Stage Specificity | Microscopic morphology analysis | % Parasites blocked at each stage |
The lead oxadiazole scaffold exhibited nanomolar activity against both chloroquine-sensitive and resistant strains. Derivatives bearing 3-methylbenzamide and 4-ethyl substitutions showed exceptional potency:
Table 2: Antiplasmodial Activity of Select Oxadiazole Analogs
Compound Substituents | IC₅₀ NF54 (μM) | IC₅₀ K1 (μM) | Selectivity Index (SI) |
---|---|---|---|
4-Ethyl, 3-methylbenzamide | 0.034 | 0.021 | 1526 |
3,4-Diethoxyphenyl, 3-(trifluoromethyl)benzamide | 0.019 | 0.007 | >1000 |
4-Nitrophenyl, unsubstituted benzamide | 1.27 | 2.15 | 42 |
Resistance indices (RI = IC₅₀(K1)/IC₅₀(NF54)) remained low (0.6–1.7) for optimized analogs, indicating efficacy against multidrug-resistant phenotypes. This resilience was attributed to the compounds’ novel mechanism of action, distinct from artemisinin-based therapies [1] [2].
Hit-to-lead optimization focused on enhancing antiplasmodial potency, selectivity, and physicochemical properties aligned with the Medicines for Malaria Venture target product profile for blood-stage malaria therapeutics. Key progression criteria included:
Table 3: Hit-to-Lead Optimization Metrics
Parameter | Hit Criteria | Lead Compound Profile |
---|---|---|
Antiplasmodial Potency | IC₅₀ < 0.1 μM (NF54/K1) | IC₅₀ = 0.007–0.034 μM |
Selectivity Index | SI > 100 | SI > 1000 |
Ligand Efficiency (LE) | LE > 0.3 | LE = 0.35–0.45 |
Solubility | >50 μg/mL | 60–120 μg/mL |
Metabolic Stability | Low CYP3A4 inhibition | IC₅₀ > 10 μM (CYP3A4) |
The 4-ethyl-1,2,5-oxadiazole scaffold met all criteria, advancing it as a candidate for preclinical development against multidrug-resistant Plasmodium falciparum [1] [2] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0